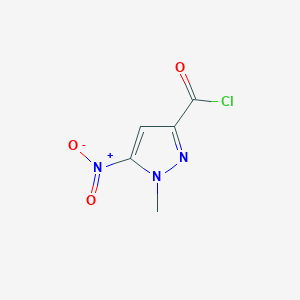
Fmoc-N-amido-PEG36-acid
Overview
Description
Fmoc-N-amido-PEG36-acid is a compound that belongs to the family of polyethylene glycol (PEG) linkers. It contains an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. This compound is widely used in peptide synthesis due to its ability to introduce a long, hydrophilic spacer onto either end of a peptide chain or between two peptide chains .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-N-amido-PEG36-acid is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The Fmoc group is typically introduced to the amine group under basic conditions using reagents such as piperidine in N,N-dimethylformamide (DMF). The terminal carboxylic acid can be activated using reagents like EDC or HATU to form a stable amide bond with primary amine groups .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of PEG units and the protection of functional groups to ensure the purity and yield of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-amido-PEG36-acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations
Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc protecting group
Activation: EDC or HATU are used to activate the carboxylic acid for amide bond formation
Major Products Formed
The major products formed from these reactions include PEGylated peptides and other conjugates that benefit from the hydrophilic and flexible nature of the PEG spacer .
Scientific Research Applications
Fmoc-N-amido-PEG36-acid has a wide range of applications in scientific research, including:
Chemistry: Used in peptide synthesis to introduce hydrophilic spacers and improve solubility
Biology: Employed in the development of bioconjugates and drug delivery systems
Medicine: Utilized in the creation of PEGylated drugs that have longer circulation times and reduced immunogenicity
Industry: Applied in the production of various PEGylated products for research and development
Mechanism of Action
The mechanism of action of Fmoc-N-amido-PEG36-acid involves the introduction of a PEG spacer into peptide chains. This spacer increases the hydrodynamic volume and imparts water solubility to the conjugate molecule. The Fmoc group is removed under basic conditions, allowing the free amine to participate in further conjugations. The terminal carboxylic acid reacts with primary amine groups to form stable amide bonds, facilitating the creation of PEGylated peptides and other conjugates .
Comparison with Similar Compounds
Similar Compounds
Fmoc-N-amido-PEG3-acid: A shorter PEG linker with similar functional groups.
Fmoc-N-amido-PEG8-acid: A PEG linker with an intermediate length.
Fmoc-N-amido-PEG24-acid: A longer PEG linker with similar properties.
Uniqueness
Fmoc-N-amido-PEG36-acid stands out due to its long PEG spacer, which provides greater flexibility and hydrophilicity compared to shorter PEG linkers. This makes it particularly useful in applications where steric hindrance is a concern and where increased solubility is desired .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H161NO40/c92-89(93)9-11-95-13-15-97-17-19-99-21-23-101-25-27-103-29-31-105-33-35-107-37-39-109-41-43-111-45-47-113-49-51-115-53-55-117-57-59-119-61-63-121-65-67-123-69-71-125-73-75-127-77-79-129-81-82-130-80-78-128-76-74-126-72-70-124-68-66-122-64-62-120-60-58-118-56-54-116-52-50-114-48-46-112-44-42-110-40-38-108-36-34-106-32-30-104-28-26-102-24-22-100-20-18-98-16-14-96-12-10-91-90(94)131-83-88-86-7-3-1-5-84(86)85-6-2-4-8-87(85)88/h1-8,88H,9-83H2,(H,91,94)(H,92,93) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEJJMXFEIKVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H161NO40 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1897.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Chloro-5-[4-(hydroxymethyl)triazol-1-yl]-2-phenylpyridazin-3-one](/img/structure/B8006532.png)


![(NE)-N-[(4Z)-4-hydroxyimino-3,6,6-trimethyl-1-pyridin-2-yl-7H-indazol-5-ylidene]hydroxylamine](/img/structure/B8006554.png)
![3-bromo-N-[(E)-(6,6-dimethyl-4-oxo-1-phenyl-7H-indazol-5-ylidene)amino]benzamide](/img/structure/B8006556.png)


